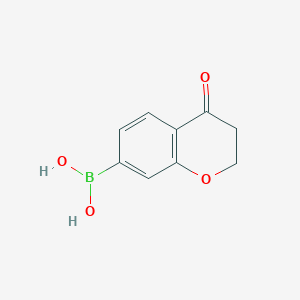

(4-Oxochroman-7-yl)boronic acid

Description

(4-Oxochroman-7-yl)boronic acid is an organoboron compound featuring a chroman (benzopyran) backbone with a ketone group at the 4-position and a boronic acid moiety at the 7-position. This dual functionality positions the compound as a candidate for therapeutic and sensing applications, particularly in targeting enzymes or biomolecules with vicinal diol motifs.

Properties

Molecular Formula |

C9H9BO4 |

|---|---|

Molecular Weight |

191.98 g/mol |

IUPAC Name |

(4-oxo-2,3-dihydrochromen-7-yl)boronic acid |

InChI |

InChI=1S/C9H9BO4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,12-13H,3-4H2 |

InChI Key |

UACCDZNFKHESOJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)CCO2)(O)O |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of Halogenated Chromanones

A common and efficient route involves palladium-catalyzed borylation of 7-halogenated 4-chromanone derivatives using bis(pinacolato)diboron (B2pin2):

- Procedure : 7-bromo-4-chromanone is reacted with B2pin2 in the presence of Pd(dppf)Cl2 catalyst and potassium acetate (KOAc) in anhydrous 1,4-dioxane at elevated temperature (~80 °C) under inert atmosphere.

- Outcome : Formation of the corresponding pinacol boronate ester at the 7-position of the chromanone ring.

- Yield : Typically high, around 85–90% for similar aryl systems.

This method is well-documented for arylboronate esters and can be adapted for chromanone substrates due to their aromatic character and halogen substituent reactivity.

Hydrolysis of Boronate Esters to Boronic Acids

The pinacol boronate ester intermediate is then hydrolyzed to the free boronic acid:

- Reagents : Ammonium acetate and sodium periodate in a mixture of acetone and water.

- Conditions : Room temperature stirring until completion.

- Purification : Trituration with hexane/dichloromethane mixtures to isolate the boronic acid as a solid.

- Yield : Moderate to good, typically 60–70% depending on substrate and conditions.

Ortho-Lithiation and Borylation

For substrates where direct halogenation is challenging, ortho-lithiation of chromanone derivatives followed by quenching with trialkyl borates can be employed:

- Procedure : Treatment of chromanone with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by addition of triisopropyl borate.

- Workup : Acidic hydrolysis liberates the boronic acid.

- Yield : Moderate, often around 50–60%, depending on lithiation efficiency and substrate stability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation + Hydrolysis | 7-bromo-4-chromanone, B2pin2, Pd(dppf)Cl2, KOAc, 80 °C; then NH4OAc/NaIO4 hydrolysis | 60–90 | High selectivity, scalable, mild | Requires Pd catalyst, inert atmosphere |

| Grignard Reaction with HBpin | 7-bromo-4-chromanone, Mg, HBpin, THF, ambient temp | 70–85 | Mild conditions, no Pd catalyst | Sensitive to moisture, Grignard prep needed |

| Ortho-Lithiation + Borylation | Chromanone, LDA, triisopropyl borate, -78 °C | 50–60 | Direct borylation without halogen | Requires strong base, low temp control |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

This palladium-catalyzed reaction is the most prominent application of (4-Oxochroman-7-yl)boronic acid, enabling aryl-aryl bond formation.

-

Oxidative Addition : Aryl halide reacts with Pd⁰ to form Pdᴵᴵ complex.

-

Transmetalation : Boronic acid transfers aryl group to Pdᴵᴵ via a boronate intermediate.

-

Reductive Elimination : Pdᴵᴵ releases coupled product and regenerates Pd⁰.

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%).

-

Base: Na₂CO₃ or K₃PO₄ (2–3 equiv).

-

Solvent: THF or DMF at 80–100°C.

Example Reaction :

Yield Optimization ():

-

Continuous flow reactors improve efficiency (yield: 75–92%).

-

Purification via silica gel chromatography ensures >95% purity.

Reaction with Reactive Oxygen Species

The boronic acid moiety reacts with peroxides, enabling applications in oxidative stress detection.

Kinetic Parameters (Hypothesized from ):

| Temperature (°C) | Rate Constant (s⁻¹) | pH |

|---|---|---|

| 25 | 0.028 | 11.0 |

| 37 | 0.120 | 11.0 |

| 55 | 0.305 | 11.0 |

Key Findings :

-

Reaction rate increases with temperature and basicity.

-

Fluorescence detection (λₑₓ = 360 nm, λₑₘ = 450 nm) enables real-time monitoring.

Hydrolysis and Stability

The boronic acid group undergoes hydrolysis under acidic or basic conditions.

Hydrolysis Reaction :

Stability Profile ():

-

pH 7–9 : Stable for >48 hours at 25°C.

-

pH <3 : Rapid hydrolysis (t₁/₂ = 2–4 hours).

-

Storage: −20°C under inert atmosphere.

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-Oxochroman-7-yl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for synthesizing biaryl compounds prevalent in pharmaceuticals. The compound acts as a boron reagent, facilitating the coupling of aryl halides with aryl or vinyl boron compounds to produce complex organic molecules.

| Reaction Type | Role of (4-Oxochroman-7-yl)boronic Acid |

|---|---|

| Suzuki-Miyaura Coupling | Acts as a boron reagent to form biaryl compounds |

| Cross-Coupling Reactions | Enables the synthesis of diverse organic frameworks |

Applications in Medicinal Chemistry

2. Enzyme Inhibition

Research has indicated that (4-Oxochroman-7-yl)boronic acid may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. Boronic acids are known to interact with biological targets, including proteins and carbohydrates. This interaction can influence enzyme activity and cellular processes, suggesting potential therapeutic applications.

Case Study: Anticancer Activity

A study demonstrated that boronic acid derivatives, including those structurally related to (4-Oxochroman-7-yl)boronic acid, showed antiproliferative activity against various cancer cell lines. The mechanism involved the inhibition of androgen receptors, indicating potential use in prostate cancer treatment.

| Cell Line | IC50 Value | Compound Tested |

|---|---|---|

| LAPC-4 | 15 µM | (4-Oxochroman-7-yl)boronic acid |

| PC-3 | 20 µM | Flutamide-like derivatives |

Applications in Material Science

3. Development of Advanced Materials

In material science, (4-Oxochroman-7-yl)boronic acid can be utilized to synthesize polymers and other advanced materials. Its ability to undergo hydrolysis leads to the formation of corresponding boronic acid derivatives that can be incorporated into polymer matrices, enhancing material properties.

Mechanism of Action

The mechanism by which (4-Oxochroman-7-yl)boronic acid exerts its effects is primarily through its interaction with other molecules via the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile functional group in various chemical reactions . In biological systems, this interaction can inhibit enzyme activity or alter the function of proteins .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Functional Analogues

Aromatic Boronic Acids with Anticancer Activity

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer (4T1) cells. Their polycyclic aromatic systems enhance lipophilicity and membrane permeability, which may contribute to their potency .

- (4-Oxochroman-7-yl)boronic acid: The chroman core provides a rigid, oxygenated framework that could improve solubility compared to purely aromatic analogs.

Boronic Acids in Sensing and Diagnostics

- Phenyl boronic acid: Widely used in bacterial detection (e.g., KPC carbapenemase identification) due to its superior diagnostic accuracy over aminophenylboronic acid (APBA) .

Proteasome Inhibitors with Boronic Acid Moieties

Physicochemical Properties

Table 1: Key Properties of Selected Boronic Acids

Notes:

- pKa and Reactivity : Boronic acids with lower pKa (e.g., 3-AcPBA, 4-MCPBA) exhibit reduced binding to glucose at physiological pH, limiting their utility in glucose sensing .

- Binding Affinity : Azobenzene-derived boronic acids show tunable diol binding constants (up to 20-fold enhancement upon photoisomerization), demonstrating the impact of structural modifications on reactivity .

Biological Activity

(4-Oxochroman-7-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

(4-Oxochroman-7-yl)boronic acid features a boronic acid functional group attached to a chroman moiety. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it a versatile tool in chemical biology and medicinal chemistry. This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis .

The biological activity of (4-Oxochroman-7-yl)boronic acid primarily arises from its interaction with biomolecules through the boronic acid group. This interaction allows the compound to act as an enzyme inhibitor or a sensor for biological molecules. Boronic acids, including this compound, have been shown to bind selectively to various proteins and enzymes, potentially leading to therapeutic applications .

1. Enzyme Inhibition

Boronic acids have been extensively studied as enzyme inhibitors. For instance, they can inhibit proteasome activity, which is crucial in cancer therapy. Research indicates that (4-Oxochroman-7-yl)boronic acid derivatives may exhibit significant inhibitory effects on proteasome activity, similar to established inhibitors like bortezomib .

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of boronic acids against resistant bacterial strains. Compounds with similar structural features have demonstrated effectiveness against class C β-lactamases, which are responsible for antibiotic resistance in certain bacteria . This suggests that (4-Oxochroman-7-yl)boronic acid could be developed into novel antibacterial agents.

Table 1: Summary of Biological Activities of (4-Oxochroman-7-yl)boronic Acid Derivatives

Recent Developments

Recent literature reviews emphasize the growing interest in boronic acids as pharmaceutical agents due to their unique properties. For example, (4-Oxochroman-7-yl)boronic acid has been explored for its potential as an enzyme inhibitor and its role in drug discovery . Furthermore, innovative synthetic methods are being developed to enhance the biological activity of boronic acid derivatives, including (4-Oxochroman-7-yl)boronic acid.

Q & A

Q. What are the key considerations for synthesizing (4-Oxochroman-7-yl)boronic acid derivatives in drug discovery?

Synthesis requires addressing challenges such as boronic acid purification and functional group compatibility. A common strategy involves synthesizing boronate ester prodrugs first, followed by hydrolysis to the active boronic acid form. Computational methods (e.g., molecular docking) can guide substrate mimicry or bioisostere design, while protecting groups may stabilize reactive sites during multi-step reactions . For example, aromatic boronic acids are often synthesized via Miyaura borylation, leveraging palladium catalysis to introduce the boronic acid moiety efficiently .

Q. How do boronic acids bind to diols, and what factors influence binding affinity?

Boronic acids reversibly bind 1,2- or 1,3-diols via ester formation, with binding constants (K) dependent on pH, diol stereochemistry, and boronic acid substituents. For instance, D-fructose binds more strongly than D-glucose due to favorable cyclic ester geometry. The pKa of the boronic acid decreases upon diol binding, enhancing ionization and stabilizing the complex under physiological pH . Screening binding affinities via fluorescence titration or NMR spectroscopy is standard, with buffer composition (e.g., phosphate vs. borate) critically affecting selectivity .

Q. What analytical techniques are recommended for characterizing (4-Oxochroman-7-yl)boronic acid purity and structure?

- LC-MS/MS : Detects trace impurities (e.g., genotoxic boronic acids) at <1 ppm levels using MRM mode, avoiding derivatization .

- MALDI-MS : Enables sequencing of peptide boronic acids by suppressing trimerization artifacts. Using 2,5-dihydroxybenzoic acid (DHB) as a matrix facilitates on-plate esterification, simplifying high-throughput library analysis .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways, relevant for flame-retardant applications .

Advanced Research Questions

Q. How can kinetic parameters of boronic acid-diol binding inform real-time biosensor design?

Stopped-flow fluorescence studies reveal that binding equilibria are reached within seconds, with kon values dictating overall affinity. For example, D-fructose binds 4-isoquinolinylboronic acid ~10× faster than D-glucose. Optimizing sensor response time requires selecting boronic acids with rapid kon and tailoring pH to match physiological conditions (e.g., 7.4 for glucose monitoring) .

Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein capture systems?

Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Mitigation strategies include:

- Adjusting buffer ionic strength to suppress non-specific binding.

- Using competitive eluents (e.g., sorbitol) to displace weakly bound proteins.

- Functionalizing surfaces with hydrophilic spacers (e.g., carboxymethyl dextran) to minimize background adsorption .

Q. How can light-responsive boronic acids enable dynamic covalent chemistry in biomaterials?

Azobenzene-boronic acid conjugates exhibit reversible binding upon irradiation. For instance, E-to-Z isomerization under visible light (450 nm) enhances diol binding by 20-fold in 2,6-dimethoxy derivatives. Applications include light-tunable hydrogels, where crosslinking density modulates stiffness via wavelength-specific irradiation .

Q. What structural features enhance the thermal stability of boronic acids for flame-retardant applications?

TGA data show that aromatic boronic acids with electron-withdrawing groups (e.g., nitro) exhibit higher char yields (>40%) due to condensed-phase radical scavenging. Branched architectures (e.g., tris-boronic acids) improve thermal degradation resistance by forming stable boron-oxygen networks .

Methodological Recommendations

- Synthetic Optimization : Use protective groups (e.g., pinacol esters) to stabilize boronic acids during multi-step synthesis .

- Binding Assays : Employ surface plasmon resonance (SPR) for real-time monitoring of glycoprotein interactions .

- Dynamic Systems : Incorporate azobenzene photoswitches to spatiotemporally control hydrogel properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.